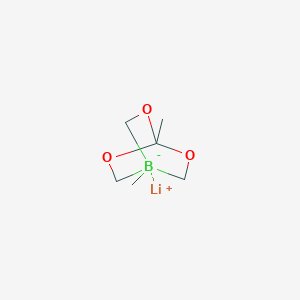
Carbonylchlorohydrotris(triphenylphosphine)ruthenium
概要
説明
Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is a coordination compound commonly used as a catalyst in organic synthesis reactions . It is used in reactions such as hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols . It is also used as a precursor of pincer ruthenium carbonyl catalysts for hydrogenation .
Synthesis Analysis
This complex is obtained from the homogeneous reaction of triphenylphosphine, ruthenium trichloride, and aqueous formaldehyde in boiling 2-methoxyethanol .Molecular Structure Analysis
The molecular weight of this compound is 952.40 . The linear formula is [ (C6H5)3P]3Ru (CO) (Cl)H .Chemical Reactions Analysis
As a catalyst, this compound (II) is involved in several types of reactions. These include hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols . It is also used as a raw material to synthesize other ru-hydride catalysts .Physical And Chemical Properties Analysis
This compound (II) is a tan powder . It has a melting point of 204-206 °C (dec.) (lit.) . It is very insoluble in water, ethanol, and DMSO, sparingly soluble in benzene and acetone (about 0.4 g per 100 g), and slightly soluble in chloroform .科学的研究の応用
Hydrogen/Deuterium Exchange Reactions : This complex effectively mediates hydrogen/deuterium exchange reactions between olefins and deuterium oxide, enabling deuteration of both terminal and internal olefins (Tse et al., 2010).
Copolymerization Catalysis : A 1:1 complex of o-acetylstyrene and carbonylbis(triphenylphosphine)ruthenium catalyzes the copolymerization of acetophenone and 1,3-divinyltetramethyldisiloxane (Lu et al., 1998).
Hydrogen Transfer : Ruthenium-phosphine catalysts efficiently catalyze hydrogen transfer from halogen-free alcohols to trihalomethyl compounds, producing selective dihalomethyl derivatives (Blum et al., 1982).
Formation of Various Complexes : Chlorohydrido- and dichloro-tris(triphenylphosphine)ruthenium(II) react with alkali hydroxides and alkoxides to produce various complexes, including the decarbonylation of alcohols (Chaudret et al., 1977).
Reaction with Carbon Dioxide : Carbon dioxide reacts with RuH2(PPh3)4 to produce hydridoformatotris(triphenylphosphine)ruthenium(II), carbon disulfide and sulfur dioxide insertion products (Komiya & Yamamoto, 1976).
Formation of New Bromo and Carbonyl Complexes : Ruthenium(II) and (III) complexes with triphenylphosphine lead to the formation of various new bromo and mono and dicarbonyl complexes (Stephenson & Wilkinson, 1966).
Synthesis of Aryls : Carbonyl(nitrito or nitrato)[4-methyl-6-(NR-imino)phenol-C2]bis(triphenylphosphine)ruthenium(II) complexes have been synthesized, potentially useful for detecting oxidative stress in plants (Ghosh & Chakravorty, 1997).
Unique Structural Features : The hydrido-tris(triphenylphosphine)-ruthenium(II) ion has a unique structure, with one phenyl ring bound as an arene to the metal (McConway et al., 1974).
Reaction with Halogens and Solvents : Dihydrotetracarbonylruthenium is a thermally unstable hydride that reacts with halogens and chlorinated solvents to produce various complexes (Cotton et al., 1968).
Catalysis in Hydrogen Transfer : The hydrogen transfer from alcohols to benzylideneacetone is catalyzed by dichlorotris(triphenylphosphine)ruthenium(II) (Speier & Markó, 1981).
Metathesis of Methyl Soyate : Ruthenium catalysts modify the structure of methyl soyate to improve diesel fuel performance properties (Holser et al., 2006).
作用機序
The mechanism of action of Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is based on its role as a catalyst. It facilitates various organic synthesis reactions, including hydrogenation, transfer hydrogenative C-C bond-forming reactions, transfer hydrogenation, and α-alkylation of ketones with primary alcohols .
Safety and Hazards
Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is considered hazardous. It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3 .
将来の方向性
Carbonylchlorohydrotris(triphenylphosphine)ruthenium (II) is used as a raw material to synthesize other ru-hydride catalysts . It is involved in the hydrogenation of ring-opening metathesis polymers such as norbornene and other cyclic olefin ROMP polymers used as plastics, resins, and optical materials . This suggests that it has potential applications in the development of new materials and in the field of organic synthesis.
特性
IUPAC Name |
carbon monoxide;chlororuthenium;triphenylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C18H15P.CO.ClH.Ru/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2;;/h3*1-15H;;1H;/q;;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVJRXTSUBHUUPN-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ru] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H45ClOP3Ru | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
951.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16971-33-8 | |
| Record name | Carbonylchlorohydrotris(triphenylphosphine)ruthenium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.304 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(2-Fluoro-benzyl)-3,5-dimethyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B8134803.png)



![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-carboxylic acid (4-fluoro-phenyl)-amide](/img/structure/B8134832.png)


![4-[4,6-Bis(4-carbonochloridoylphenyl)-1,3,5,2,4,6-trioxatriborinan-2-yl]benzoyl chloride](/img/structure/B8134863.png)


